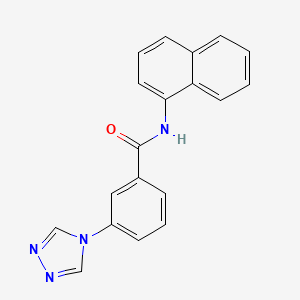![molecular formula C26H22N2O4 B5315086 3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate](/img/structure/B5315086.png)
3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrrolidine family and is a derivative of phenylacrylate.
Mécanisme D'action
The mechanism of action of 3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate has antimicrobial effects against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate. These include:
1. Further investigation of the mechanism of action to optimize its therapeutic potential.
2. Studying the effects of this compound on different types of cancer cells.
3. Exploring the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases.
4. Investigating the antimicrobial properties of this compound against a broader range of bacterial strains.
5. Developing novel drug delivery systems to enhance the efficacy of this compound in vivo.
Conclusion:
In conclusion, 3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate is a chemical compound that has potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it an attractive candidate for further research. However, the lack of understanding of its mechanism of action is a limitation that needs to be addressed to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate involves the reaction of 3-phenylacrylic acid with 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The resulting compound is then purified by column chromatography.
Applications De Recherche Scientifique
3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate has been the subject of various scientific research studies due to its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Propriétés
IUPAC Name |
[3-[(5-oxo-1-phenylpyrrolidine-3-carbonyl)amino]phenyl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-24-16-20(18-28(24)22-11-5-2-6-12-22)26(31)27-21-10-7-13-23(17-21)32-25(30)15-14-19-8-3-1-4-9-19/h1-15,17,20H,16,18H2,(H,27,31)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNMAQFTXWQUKP-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxybenzyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B5315009.png)
![1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone](/img/structure/B5315012.png)
![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)
![7-[(2-methoxy-3-pyridinyl)carbonyl]-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5315028.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)
![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)
![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)